N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide
Overview
Description
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.12013238 g/mol and the complexity rating of the compound is 375. The solubility of this chemical has been described as 39.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Type Receptors Imaging
Research on quinoline-2-carboxamide derivatives, such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, has demonstrated potential for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These radioligands, synthesized with high radiochemical purity and specific radioactivity, showed high specific binding to peripheral benzodiazepine receptors in various organs, suggesting their promise for imaging applications in medical diagnostics (Matarrese et al., 2001).
CFTR Potentiators for Cystic Fibrosis Treatment
The discovery of quinolinone-3-carboxamide derivatives, such as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), highlights the use of quinoxaline derivatives in developing treatments for cystic fibrosis. Ivacaftor, approved by the FDA, serves as a potent and orally bioavailable CFTR potentiator, showcasing the therapeutic applications of these compounds in genetic disorders (Hadida et al., 2014).
Antitubercular Agents Development
Quinoxaline derivatives have been evaluated for their antitubercular activities. For instance, novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones synthesized through the Bohlmann-Rahtz Reaction displayed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Kantevari et al., 2011).
Antimicrobial Agents and DNA Gyrase Inhibitors
The synthesis and evaluation of thiadiazino and thiazolo quinoxaline hybrids have revealed considerable antimicrobial activity against various bacteria and fungi strains. These compounds, showing bactericidal and fungistatic activities, have also been studied for their potential as DNA gyrase inhibitors, contributing to the design of new antimicrobial agents (Ammar et al., 2020).
Anticancer Agents and Radiosensitizers
Quinoxaline derivatives carrying pyridine, thienopyridine, and other moieties have been synthesized and tested for their anticancer activities. These studies have led to the identification of compounds with significant cytotoxicity against cancer cell lines, underscoring the potential of quinoxaline derivatives as anticancer agents and radiosensitizers (Ghorab et al., 2015).
Properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)morpholine-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10-11(2)17-14-9-12(3-4-13(14)16-10)18-15(21)19-5-7-20-8-6-19/h3-4,9H,5-8H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAYKOSAEJDYJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794456 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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